2-(3-Nitrophenyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-5-2-6-13-11(10)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNITUABPMVBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-72-4 | |
| Record name | 2-(3-Nitrophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Reaction Mechanisms and Mechanistic Pathways
Detailed Mechanistic Analysis of Carbon-Carbon Bond Formation at Pyridine (B92270) C2
The formation of the pivotal carbon-carbon bond between the pyridine ring at the C2 position and the 3-nitrophenyl group is most plausibly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are prominent examples of such transformations, renowned for their efficiency and functional group tolerance. organic-chemistry.orglibretexts.orgorganic-chemistry.org
Suzuki-Miyaura Coupling:
A likely synthetic route involves the palladium-catalyzed Suzuki-Miyaura coupling between a 2-halopyridine derivative (e.g., 2-chloronicotinic acid or its ester) and 3-nitrophenylboronic acid. researchgate.netyoutube.com The catalytic cycle for this reaction is a well-established sequence of three main steps: organic-chemistry.orglibretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst, typically complexed with phosphine (B1218219) ligands, to the 2-halopyridine. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.org The reactivity of the halide follows the order I > Br > Cl. harvard.edu
Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron compound (the 3-nitrophenyl group) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid with a base (e.g., sodium carbonate, potassium phosphate) to form a more nucleophilic boronate species. organic-chemistry.org The halide or other leaving group on the palladium is replaced by the 3-nitrophenyl group.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic fragments—the pyridine C2 and the 3-nitrophenyl groups—are coupled to form the desired biaryl product, 2-(3-nitrophenyl)nicotinic acid. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Negishi Coupling:
An alternative and equally effective method is the Negishi coupling, which utilizes an organozinc reagent. organic-chemistry.orgwikipedia.org In this scenario, a 2-halopyridine would be coupled with a (3-nitrophenyl)zinc halide, again catalyzed by a palladium or nickel complex. researchgate.netorgsyn.org The mechanistic cycle is analogous to the Suzuki coupling: organic-chemistry.orgwikipedia.org
Oxidative Addition: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) or Ni(0) catalyst to the 2-halopyridine.
Transmetalation: The organozinc reagent, being more reactive than the organoboron counterpart, readily transfers the 3-nitrophenyl group to the palladium(II) or nickel(II) center without the need for a base to activate it. orgsyn.org
Reductive Elimination: The cycle concludes with the reductive elimination of the this compound product and regeneration of the active catalyst.
Investigation of Functional Group Transformations (e.g., Oxidation, Hydrolysis)
The synthesis and further modification of this compound can involve several key functional group transformations.
Hydrolysis of a Nitrile Precursor:
The nicotinic acid moiety can be introduced via the hydrolysis of a corresponding nitrile, 2-(3-nitrophenyl)nicotinonitrile. This transformation can be achieved under either acidic or basic conditions. frontiersin.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to yield the carboxylate salt, which upon acidification, gives the final carboxylic acid.
Reduction of the Nitro Group:
A common transformation for compounds containing a nitro group is its reduction to an amine. This is a crucial step if further derivatization at this position is desired. Several methods are available for the reduction of aromatic nitro groups: commonorganicchemistry.comwikipedia.orgyoutube.comorganic-chemistry.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com The reaction proceeds on the surface of the catalyst where the nitro group is reduced to the corresponding amine.
Metal-Acid Systems: A classic and effective method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, ultimately leading to the formation of the aniline (B41778) derivative.
Intramolecular Rearrangements and Cyclization Mechanisms
While the core structure of this compound is generally stable, the potential for intramolecular rearrangements and cyclizations exists under specific conditions, particularly involving the nitro and carboxylic acid functionalities. For instance, reduction of the nitro group to an amine, followed by activation of the carboxylic acid (e.g., to an acyl chloride or ester), could lead to an intramolecular nucleophilic acyl substitution, forming a lactam. However, detailed studies on such specific intramolecular reactions for this compound are not widely reported in the literature.
Role of Nucleophilic and Electrophilic Intermediates in Reaction Sequences
The reaction mechanisms involved in the synthesis and transformation of this compound are characterized by the interplay of nucleophilic and electrophilic intermediates.
Electrophilic Palladium Intermediates: In the Suzuki and Negishi coupling reactions, the palladium(II) species formed after oxidative addition is a key electrophilic intermediate. It readily accepts the nucleophilic 3-nitrophenyl group from the organoboron or organozinc reagent. libretexts.orgorganic-chemistry.org
Nucleophilic Organometallic Reagents: The 3-nitrophenylboronic acid (in its activated boronate form) and the (3-nitrophenyl)zinc halide are the primary nucleophilic intermediates in the Suzuki and Negishi couplings, respectively. organic-chemistry.orgwikipedia.org Their ability to donate the 3-nitrophenyl group to the electrophilic palladium center is central to the carbon-carbon bond formation.
Nucleophilic Attack on the Pyridine Ring: The pyridine ring itself can be subject to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. nih.gov If a good leaving group is present at the C2 position, a nucleophile can attack, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. Subsequent loss of the leaving group leads to nucleophilic aromatic substitution (SNAr).
Intermediates in Functional Group Transformations: During nitrile hydrolysis, the protonated nitrile (in acid) or the nitrile itself (in base) acts as an electrophile towards the nucleophilic attack of water or hydroxide ions. In the reduction of the nitro group, the various partially reduced nitrogen species (nitroso, hydroxylamine) are key intermediates on the pathway to the final amine.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid, as well as the electronegativity of the nitrogen atom in the pyridine ring.
Nicotinic Acid Moiety: The protons on the pyridine ring of nicotinic acid typically appear in the downfield region (δ 7.0-9.5 ppm) due to the aromaticity and the deshielding effect of the ring nitrogen. hmdb.cahmdb.caechemi.com For 2-(3-Nitrophenyl)nicotinic acid, the H4, H5, and H6 protons would show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. The H6 proton, being ortho to the nitrogen, is expected to be the most downfield.
3-Nitrophenyl Moiety: The protons on the 3-nitrophenyl group will also reside in the aromatic region. The strong electron-withdrawing effect of the nitro group will significantly deshield the ortho (H2', H4') and para (H6') protons, shifting them downfield. The meta (H5') proton would be least affected.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H4 | ~8.3 ppm | dt (doublet of triplets) | Influenced by coupling to H5 and H6. |
| H5 | ~7.6 ppm | ddd (doublet of doublets of doublets) | Coupled to H4 and H6. |
| H6 | ~8.8 ppm | dd (doublet of doublets) | Coupled to H5 and potentially a smaller coupling to H4. |
| H2' | ~8.2 ppm | t (triplet) or d (doublet) | Ortho to nitro group, deshielded. |
| H4' | ~8.2 ppm | d (doublet) | Ortho to nitro group, deshielded. |
| H5' | ~7.6 ppm | t (triplet) | Meta to nitro group. |
| H6' | ~7.8 ppm | d (doublet) | Para to nitro group. |
| COOH | ~10.0-13.0 ppm | s (singlet, broad) | Acidic proton, often broad and may exchange with solvent. orgchemboulder.com |
Note: Predicted values are based on data for nicotinic acid and 3-nitrophenylacetic acid and are subject to solvent effects and the specific electronic interactions within the target molecule. echemi.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. In proton-decoupled ¹³C NMR, each unique carbon atom appears as a singlet. libretexts.org The chemical shifts are highly dependent on the electronic environment.
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group (C=O) is expected to have the most downfield shift, typically appearing in the δ 165-185 ppm range. oregonstate.educhemicalbook.com
Aromatic Carbons: Carbons in both aromatic rings will appear between δ 120-170 ppm. oregonstate.edu The carbon attached to the nitro group (C3') will be significantly deshielded. Similarly, the carbons attached to the nitrogen in the pyridine ring (C2, C6) and the carbon bearing the carboxylic acid group (C3) will show downfield shifts. chemicalbook.comhmdb.ca Quaternary carbons (C2, C3, C1', C3') generally show weaker signals. libretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~150-153 ppm | Attached to nitrogen and the nitrophenyl ring. chemicalbook.com |
| C3 | ~126-130 ppm | Attached to the carboxylic acid group. |
| C4 | ~137-140 ppm | |
| C5 | ~123-125 ppm | |
| C6 | ~150-153 ppm | Attached to nitrogen. chemicalbook.com |
| C1' | ~135-140 ppm | Point of attachment to the pyridine ring. |
| C2' | ~122-124 ppm | |
| C3' | ~148 ppm | Attached to the nitro group. |
| C4' | ~129-131 ppm | |
| C5' | ~123-125 ppm | |
| C6' | ~135-137 ppm | |
| COOH | ~166-170 ppm | Carbonyl carbon. chemicalbook.com |
Note: Predicted values are based on data for nicotinic acid and 3-nitrophenylacetic acid. chemicalbook.comchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule. jocpr.comjocpr.com The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).
Carboxylic Acid Group: This group gives rise to very characteristic bands. A broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region. The C=O stretching vibration appears as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net
Nitro Group: The nitro group (NO₂) has two distinct stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1330-1370 cm⁻¹. spectroscopyonline.com These are usually strong absorptions in the IR spectrum.
Aromatic Rings: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. researchgate.net C=C and C=N ring stretching vibrations occur in the 1400-1620 cm⁻¹ region. C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the rings.
Raman spectroscopy provides complementary information. While C=O and N-O stretches are strong in the IR, aromatic ring vibrations are often strong and well-defined in the Raman spectrum, making it particularly useful for analyzing the skeletal framework of the molecule. spectroscopyonline.comnih.gov
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | IR | 2500-3300 | Broad, Strong |
| Aromatic C-H Stretch | IR, Raman | 3000-3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | IR, Raman | 1700-1725 | Strong (IR), Medium (Raman) |
| Aromatic C=C / C=N Stretch | IR, Raman | 1400-1620 | Medium to Strong |
| Asymmetric NO₂ Stretch | IR, Raman | 1500-1560 | Strong (IR), Medium (Raman) spectroscopyonline.com |
| Symmetric NO₂ Stretch | IR, Raman | 1330-1370 | Strong (IR), Strong (Raman) spectroscopyonline.com |
| C-N Stretch | IR, Raman | 1200-1350 | Medium |
| C-O Stretch (Carboxylic Acid) | IR | 1210-1320 | Medium |
| Aromatic C-H Bending | IR | 650-900 | Medium to Strong |
Note: Wavenumbers are approximate and can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.netspectroscopyonline.comchemicalbook.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 244.20 g/mol ), electron impact (EI) ionization would likely produce a detectable molecular ion peak (M⁺) at m/z 244. nih.gov
The fragmentation of the molecular ion is driven by the stability of the resulting fragments and the presence of specific functional groups. Key fragmentation pathways for this molecule would include:
Loss of a Hydroxyl Radical (•OH): Cleavage of the carboxylic acid can lead to the loss of •OH, resulting in a peak at m/z 227 ([M-17]⁺).
Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant peak at m/z 200 ([M-44]⁺). This fragment corresponds to the 2-(3-nitrophenyl)pyridine (B1594272) ion.
Loss of the Nitro Group (•NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical, yielding a fragment at m/z 198 ([M-46]⁺).
Cleavage between the Rings: The bond connecting the phenyl and pyridine rings can cleave, leading to fragments corresponding to the nicotinyl cation (m/z 106) and the nitrophenyl radical (m/z 122) or vice versa, depending on charge retention. kfnl.gov.sa
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Formula | Notes |
| 244 | Molecular Ion [M]⁺ | [C₁₂H₈N₂O₄]⁺ | The parent ion. |
| 227 | [M - OH]⁺ | [C₁₂H₇N₂O₃]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 200 | [M - CO₂]⁺ | [C₁₁H₈N₂O₂]⁺ | Loss of carbon dioxide. |
| 198 | [M - NO₂]⁺ | [C₁₂H₈NO₂]⁺ | Loss of the nitro group. |
| 154 | [M - CO₂ - NO₂]⁺ | [C₁₁H₈N]⁺ | Subsequent loss of CO₂ and NO₂. |
| 106 | Nicotinyl cation | [C₆H₄NO]⁺ | Resulting from cleavage between the rings. kfnl.gov.sa |
Note: The relative intensities of these peaks depend on the ionization energy and the stability of the fragments.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been published, analysis of related structures, such as derivatives of nitrophenyls and nicotinic acid, offers significant insights. nih.govnih.govnih.gov
A crystal structure of this compound would be expected to exhibit several key features:
Molecular Conformation: The dihedral angle between the pyridine and nitrophenyl rings would be a critical parameter, indicating the degree of planarity or twist in the molecule. Steric hindrance between the rings would likely force a non-planar conformation. Studies on related m-nitrophenyl derivatives suggest the nitro group may not be perfectly co-planar with the phenyl ring. nih.gov
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly likely to form intermolecular hydrogen-bonded dimers with neighboring molecules (R-C(O)OH···HO(O)C-R). This is a very common packing motif for carboxylic acids.
Analysis of the crystal structure of human nicotinic acid phosphoribosyltransferase reveals how the nicotinic acid molecule arranges itself within a biological environment, often involving head-to-tail arrangements and extensive hydrogen bonding networks. nih.gov Similarly, crystallographic studies of N-nitrophenyl derivatives show that intermolecular hydrogen bonds play a crucial role in defining the crystal lattice. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. These in silico methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-(3-Nitrophenyl)nicotinic acid, DFT calculations would predict the bond lengths, bond angles, and dihedral angles. A key structural feature is the dihedral angle between the pyridine (B92270) ring of the nicotinic acid moiety and the nitrophenyl ring. This angle determines the degree of planarity of the molecule, which in turn influences its electronic properties and how it can interact with other molecules. The electronic structure, describing the distribution of electrons within the molecule, is also elucidated, forming the basis for further analysis of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Global Reactivity Descriptors)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability.
Table 1: Illustrative Global Reactivity Descriptors Calculated from FMO Analysis for a Nicotinic Acid Derivative
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | ΔE / 2 | Measures resistance to change in electron configuration. |
| Chemical Softness (σ) | 1 / η | Reciprocal of hardness; measures the ease of modifying electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |
This table is illustrative and based on general principles of FMO analysis. The exact values would need to be calculated specifically for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that visualizes the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly in biological systems. The map identifies regions of negative and positive electrostatic potential.
Negative Regions (Red to Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They represent sites susceptible to electrophilic attack and are favorable for interacting with positive charges, such as metal ions or the ammonium (B1175870) groups of amino acid residues like lysine (B10760008). For this compound, strong negative potentials are expected around the oxygen atoms of both the carboxylic acid and the nitro group, as well as on the nitrogen atom of the pyridine ring.
Positive Regions (Blue): These are electron-deficient areas, usually located around hydrogen atoms, especially acidic ones. They are susceptible to nucleophilic attack. researchgate.net A strong positive potential is anticipated around the hydrogen of the carboxylic acid group, highlighting its acidic nature. researchgate.net
Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, like carbon-hydrogen bonds on the aromatic rings.
This map allows researchers to predict sites for hydrogen bonding and other non-covalent interactions that are critical for ligand-protein binding. researchgate.net
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and laser technology. Computational DFT methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These properties arise from the interaction of the molecule with an intense electric field, such as that from a laser.
Molecules with significant NLO properties often possess a D-π-A structure, consisting of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system. In this compound, the nitrophenyl group acts as a strong electron-acceptor. The presence of both donor (the pyridine ring system) and acceptor moieties suggests it may exhibit NLO behavior. DFT calculations of the hyperpolarizability (β) would quantify this potential, with higher values indicating a stronger NLO response. researchgate.net Studies on related materials show that such computational predictions are key to designing novel NLO compounds. researchgate.netnih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Target Protein Interaction Profiling
In molecular docking, this compound would be treated as a ligand and placed into the binding site of a biologically relevant protein target. The process involves an algorithm that samples numerous positions and conformations of the ligand, calculating a binding affinity or docking score for each. A lower binding energy typically indicates a more stable and favorable interaction.
Studies on nicotinic acid and its derivatives have identified several potential protein targets. researchgate.net For example, docking studies have been performed on derivatives with enzymes like sterol 14-alpha demethylase (CYP51), an important antifungal target, and various bacterial proteins. The analysis of the docked complex reveals the specific amino acid residues that interact with the ligand. These interactions are primarily non-covalent and can include:
Hydrogen Bonds: Formed between the ligand's hydrogen bond donors/acceptors (like the carboxylic acid and nitro group) and residues such as serine, threonine, or lysine in the protein.
Hydrophobic Interactions: Occur between the aromatic rings of the ligand and nonpolar amino acid residues like leucine, valine, and phenylalanine.
Pi-Pi Stacking: An interaction between the aromatic rings of the ligand and aromatic residues like tyrosine, tryptophan, or phenylalanine.
Ionic Interactions: The negatively charged carboxylate group could form salt bridges with positively charged residues like arginine or lysine.
Table 2: Potential Protein-Ligand Interactions for a Nicotinic Acid-Based Scaffold
| Protein Target Class | Potential Interacting Amino Acids | Type of Interaction |
|---|---|---|
| Kinases | Lysine, Aspartate | Hydrogen Bond, Salt Bridge |
| Demethylases (e.g., CYP51) | Tyrosine, Leucine, Phenylalanine | Hydrophobic, Pi-Pi Stacking |
| Receptors (e.g., GPR109A) | Arginine, Serine, Tryptophan | Hydrogen Bond, Ionic |
This table summarizes common interactions observed for nicotinic acid derivatives in docking studies and represents plausible interactions for this compound.
By profiling these interactions, researchers can understand the structural basis for the ligand's biological activity and rationally design more potent and selective derivatives.
Prediction of Binding Affinities and Modes
Computational methods are instrumental in estimating the binding affinity of ligands like this compound to their protein targets. Molecular docking simulations, a key tool in this process, predict the preferred orientation of a molecule when bound to a receptor, which in turn helps in estimating the strength of the interaction.
While specific binding affinity data for this compound is not extensively documented in publicly available research, studies on analogous nicotinic acid derivatives provide a framework for understanding its potential interactions. For instance, molecular docking studies on other nicotinic acid derivatives have been performed to predict their binding energies with various enzymes. These studies often utilize software like AutoDock to calculate the estimated free energy of binding (ΔG), which is a proxy for binding affinity. Lower calculated binding energies typically suggest a more stable protein-ligand complex.
The binding mode of this compound would be dictated by the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of a target protein's binding pocket. The carboxylic acid group of the nicotinic acid scaffold is a prime candidate for forming strong hydrogen bonds with polar residues, while the phenyl and pyridine rings can engage in π-π stacking and other hydrophobic interactions. The nitro group, being a strong electron-withdrawing group, would significantly influence the electronic distribution of the phenyl ring, potentially leading to specific electrostatic or polar interactions.
Identification of Key Amino Acid Residues in Binding Sites
The identification of key amino acid residues that are crucial for the binding of a ligand is a primary outcome of molecular docking and molecular dynamics simulations. For nicotinic acid derivatives, several studies have highlighted the importance of specific residues in target proteins.
In the context of nicotinic receptors, for example, conserved aromatic amino acids such as tyrosine and tryptophan have been shown to be critical for binding agonists through cation-π interactions with the pyridine ring. Additionally, residues capable of forming hydrogen bonds, such as serine, threonine, and lysine, are often implicated in stabilizing the ligand within the binding site.
Based on the structure of this compound, it is plausible that its binding to a target protein would involve interactions with a combination of polar and non-polar residues. The carboxylic acid moiety is likely to interact with basic residues like arginine or lysine, or with the backbone amide groups of the protein. The nitro group could form hydrogen bonds with suitable donor residues. The aromatic rings would likely be stabilized in a hydrophobic pocket, potentially interacting with residues such as phenylalanine, leucine, and valine.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Statistical Models Correlating Structure with Biological Activity
The development of QSAR models for a series of compounds including this compound would involve compiling a dataset of molecules with known biological activities. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to create an equation that correlates molecular descriptors with the observed activity. aimspress.com
For a series of nitrophenyl derivatives studied for their inhibitory activity against certain enzymes, QSAR models have been developed using multivariant regression analysis. nih.gov These models are statistically validated to ensure their predictive power. A typical QSAR equation might take the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
Where c represents the coefficients determined by the regression analysis and D represents the values of different molecular descriptors. The statistical quality of such models is assessed by parameters like the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. nih.gov
Identification of Key Molecular Descriptors Influencing Activity
The analysis of a QSAR model reveals which molecular properties, or descriptors, have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
For nitrophenyl derivatives, studies have shown that electronic properties, such as the distribution of charges and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), are often critical. nih.gov The presence of an electronegative nitro group, for example, can significantly influence the electronic nature of the molecule and its interactions with a biological target.
Topological descriptors, which describe the shape and branching of a molecule, and descriptors related to the presence of specific functional groups have also been found to be important in various QSAR studies on related compounds. aimspress.com For this compound, key descriptors would likely include those that quantify the properties of the aromatic rings, the carboxylic acid group, and the nitro substituent.
Structure Activity Relationships Sar of 2 3 Nitrophenyl Nicotinic Acid and Its Derivatives
Influence of the Nitrophenyl Moiety on Biological Potency and Selectivity
The nitrophenyl moiety is a critical component of 2-(3-nitrophenyl)nicotinic acid, significantly influencing its biological activity. The position and electronic nature of the nitro group on the phenyl ring are key determinants of potency and selectivity.
The nitro group, being a strong electron-withdrawing group, alters the electron density of the phenyl ring. mdpi.com This can affect how the molecule binds to its target receptor. For instance, in some contexts, the low electron density on a phenyl ring due to a cyano group, which is also electron-withdrawing, was found to favor interactions with high-electron-density areas of a biological target. mdpi.com Conversely, the presence of electron-donating groups would have the opposite effect. mdpi.com
In the context of nicotinic acid receptors, the interaction is highly specific. The carboxylate group of nicotinic acid acts as a key anchor point, while the ring system is embedded in a pocket formed by specific amino acid residues. nih.gov The electronic properties conferred by the nitrophenyl group in this compound would modulate the interaction of the phenyl ring within this binding pocket, thereby influencing its potency and selectivity.
Impact of Substituent Variations on the Pyridine (B92270) and Phenyl Rings
Modifying the substituents on both the pyridine and phenyl rings of this compound has a profound impact on its biological activity, a principle well-established in medicinal chemistry. researchgate.net
Pyridine Ring Modifications:
Substitutions on the pyridine ring can alter the molecule's basicity, lipophilicity, and steric profile, all of which can affect receptor binding and pharmacokinetic properties. For example, studies on analogs of epibatidine, a nicotinic receptor agonist, demonstrated that introducing different substituents on the pyridine ring led to a wide range of affinities, efficacies, and potencies at various nicotinic receptor subtypes. nih.gov For instance, a fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones, while an amino analog displayed greater potency at α3β4 and α4β4 receptors compared to α4β2. nih.gov These findings highlight the sensitivity of nicotinic receptors to the substitution pattern on the pyridine ring.
Phenyl Ring Modifications:
Similarly, altering the substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly change the electron density of the phenyl ring. mdpi.comlibretexts.org This, in turn, affects how the ring interacts with the binding site of a protein. mdpi.com For example, strongly electron-withdrawing groups can enhance interactions with electron-rich pockets in a receptor. mdpi.com
The position of the substituent on the phenyl ring is also a critical factor. rsc.org Different positional isomers can adopt distinct conformations, leading to varied biological activities. Even the size and shape of the substituent can play a role through steric effects, either by promoting or hindering a favorable binding conformation. rsc.org
The following table summarizes the effects of different substituents on the phenyl ring of various parent compounds, illustrating the general principles of how such modifications can influence biological activity.
| Parent Compound Class | Substituent Type | Effect on Phenyl Ring | Impact on Biological Activity |
| Thieno[2,3-b]pyridines | Electron-withdrawing (-CN, -NO2) | Decreases electron density | Can alter binding mode and activity |
| Thieno[2,3-b]pyridines | Electron-donating (-CH3) | Increases electron density | Affects interactions with target residues |
| TEMPO-type nitroxides | Phenyl group | Steric hindrance | Influences redox properties |
Conformational Analysis and its Correlation with Receptor Binding
For a ligand to bind effectively, it must adopt a specific conformation that is complementary to the shape of the binding pocket. nih.gov Molecular modeling studies and experimental techniques can be used to determine the preferred conformations of a molecule and how these relate to its biological activity. For instance, in the case of nicotinic acetylcholine (B1216132) receptors, the binding pocket can change its shape to accommodate the ligand, and the ligand itself may adopt different orientations (e.g., cis or trans) depending on the conformational state of the receptor. nih.gov
The binding of nicotinic acid to its receptor, GPR109A, involves the carboxylate group anchoring to a specific residue (Arg111), while the ring system fits into a pocket formed by other amino acids. nih.gov The conformation of the this compound molecule, particularly the relative orientation of the two rings, would therefore be critical for aligning the phenyl ring within this pocket to achieve optimal interactions. An unfavorable conformation would likely lead to weaker binding and reduced biological activity.
The following table illustrates the importance of conformation in the binding of ligands to nicotinic receptors.
| Receptor State | Ligand Orientation | Key Interacting Residues |
| Low-affinity | cis | αY190, αY93, δW57 |
| High-affinity | trans | αY190, αY93, δW57 |
Stereochemical Implications in Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological interactions. mdpi.com Many biological molecules, such as receptors and enzymes, are chiral, meaning they can distinguish between different stereoisomers of a ligand.
For molecules like this compound, a key stereochemical feature to consider is atropisomerism. This occurs when rotation around a single bond is restricted, leading to the existence of stable, non-superimposable stereoisomers called atropisomers. In the case of 2-phenylnicotinic acid derivatives, the bulky substituents on the two rings can hinder free rotation around the bond connecting them, potentially giving rise to atropisomers.
If such atropisomers exist, they may exhibit different biological activities. One atropisomer might fit perfectly into a receptor's binding site, leading to a strong biological response, while the other might bind weakly or not at all. mdpi.comresearchgate.net This is because the precise spatial arrangement of the functional groups in each atropisomer would differ, leading to different interactions with the chiral environment of the receptor.
Preclinical in Vitro Biological Activity and Proposed Mechanisms of Action
Antimicrobial Activity Studies
No publicly available research data was found regarding the antimicrobial activity of 2-(3-Nitrophenyl)nicotinic acid.
Antibacterial Efficacy (e.g., against Gram-positive strains including Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis)
There are no available studies that have evaluated the in vitro antibacterial efficacy of this compound against key Gram-positive pathogens such as Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, or Bacillus subtilis. Therefore, data regarding its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against these strains are not available in the scientific literature.
Antifungal Efficacy (e.g., against Candida albicans)
Similarly, the scientific literature lacks any studies on the in vitro antifungal efficacy of this compound. No data has been published regarding its activity against fungal pathogens such as Candida albicans.
Elucidation of Proposed Mechanisms of Antimicrobial Action
As there are no primary studies demonstrating any antimicrobial activity of this compound, there is consequently no research available that elucidates its potential mechanisms of antimicrobial action.
Anticancer Activity Investigations
No published research was identified that investigates the potential anticancer properties of this compound in vitro.
Inhibition of Cellular Proliferation in Cancer Cell Lines
There is no data available in the scientific literature to suggest that this compound has been tested for its ability to inhibit the proliferation of any cancer cell lines. Consequently, there are no IC50 (half-maximal inhibitory concentration) values or other measures of antiproliferative activity reported for this compound.
Mechanisms of Apoptosis Induction
Given the absence of studies on its anticancer activity, there is no information regarding the potential of this compound to induce apoptosis in cancer cells. Research into its effects on apoptotic pathways, such as caspase activation or changes in Bcl-2 family protein expression, has not been published.
Modulation of Specific Oncogenic Targets (e.g., VEGFR, EGFR Tyrosine Kinases)
A thorough review of scientific literature and chemical databases did not yield specific data on the in vitro modulatory effects of this compound on vascular endothelial growth factor receptor (VEGFR) or epidermal growth factor receptor (EGFR) tyrosine kinases. While studies have been conducted on various nicotinic acid derivatives for their potential to inhibit these oncogenic targets, research specifically identifying and quantifying the activity of this compound in this context is not publicly available. nih.gov
Assessment of Selectivity Profiles across Various Cancer Cell Lines
There is currently no available data in published scientific literature detailing the assessment of the selectivity profile of this compound across different cancer cell lines. Investigations into the cytotoxic or antiproliferative effects of this specific compound on a panel of cancer cells, which would be necessary to determine its selectivity, have not been reported. nih.govmdpi.com
Anti-inflammatory Activity Assessments
No specific experimental data was found regarding the direct inhibitory effects of this compound on the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6). While the parent molecule, nicotinic acid, has been shown to possess anti-inflammatory properties by reducing the secretion of TNF-α and IL-6 in activated human monocytes, these findings cannot be directly extrapolated to the nitrophenyl-substituted derivative. nih.govresearchgate.net Studies specifically evaluating this compound for these activities are absent from the current body of scientific literature.
Information regarding the in vitro modulation of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2) by this compound is not available in peer-reviewed studies. Research on other novel nicotinic acid derivatives has shown potential for COX-2 inhibition, but specific assays and results for this compound have not been published. nih.gov
Enzyme Inhibition Studies
A review of the scientific literature found no studies reporting on the inhibitory activity of this compound against the glycosidase enzymes α-amylase and α-glucosidase. While research into nicotinic acid derivatives as potential inhibitors of these enzymes for the management of type 2 diabetes exists, the specific compound this compound has not been identified or tested in these published reports.
Inhibition of Deacetylases (e.g., SIRT1)
While direct in vitro studies on this compound's effect on deacetylases are not prominently available in the reviewed literature, the activity of structurally related compounds, particularly nicotinamide (B372718) (the amide of nicotinic acid), has been extensively studied. Nicotinamide is a well-documented inhibitor of sirtuins (Class III histone deacetylases), including SIRT1. nih.govnih.gov
In vitro assays with purified SIRT1 have shown that nicotinamide acts as a physiological feedback inhibitor. nih.gov The inhibitory concentration (IC₅₀) of nicotinamide against human SIRT1 has been reported to fall within the range of 50 to 180 μM. nih.govnih.gov This inhibition is specific, as the parent compound, nicotinic acid, is considered a very weak inhibitor in comparison. nih.gov The inhibitory effects of nicotinamide on various sirtuins are summarized in the table below.
Table 1: In Vitro Inhibition of Sirtuins by Nicotinamide This table summarizes the 50% inhibitory concentrations (IC₅₀) of Nicotinamide against various human sirtuin enzymes as reported in scientific literature. The data provides context for the potential inhibitory activity of related nicotinic acid derivatives.
| Sirtuin Target | Reported IC₅₀ (μM) | Reference(s) |
|---|---|---|
| SIRT1 | 50 - 180 | nih.govnih.gov |
| SIRT2 | ~100 | nih.gov |
| SIRT3 | ~50 | nih.gov |
| SIRT5 | ~150 | nih.gov |
Mechanistic Insights into Enzyme-Ligand Interactions
The mechanism by which nicotinamide inhibits SIRT1 is distinct from inhibitors of other deacetylase classes. Sirtuins are NAD⁺-dependent enzymes. nih.gov During the deacetylation process, SIRT1 cleaves NAD⁺ and releases nicotinamide as a byproduct. mdpi.com High concentrations of nicotinamide can reverse a key step in the catalytic cycle. mdpi.com
Specifically, nicotinamide is believed to attack the C1' of the ADP-ribose moiety within the O-alkylimidate intermediate, which is formed between the acetylated lysine (B10760008) substrate and the ADP-ribose from NAD⁺. This "base exchange" reaction regenerates NAD⁺ and prevents the completion of the deacetylation reaction, leading to noncompetitive inhibition of the enzyme. nih.govmdpi.com This mechanism-based inhibition highlights a unique regulatory loop for sirtuin activity. mdpi.com
Computational docking studies on other, non-related SIRT1 inhibitors have helped to identify key amino acid residues within the enzyme's binding pocket that are crucial for interaction, such as ILE347, GLN345, and ASP348. mdpi.com Such studies are vital for the rational design of novel and selective sirtuin modulators.
Other Potential Biological Activities (e.g., Analgesic, Antioxidant)
Direct experimental data on the analgesic potential of this compound was not found in the reviewed scientific literature. However, the analgesic activity of other nicotinic acid derivatives has been explored using established preclinical models. A standard method for evaluating peripheral analgesic activity is the acetic acid-induced writhing test in mice. nih.govnih.gov
In this assay, an intraperitoneal injection of a mild irritant like acetic acid induces a characteristic pain response known as writhing, which involves contractions of the abdominal muscles and stretching of the hind limbs. nih.gov The number of writhes is counted over a specific period. A test compound with analgesic properties will significantly reduce the frequency of these writhing episodes when administered prior to the acetic acid challenge. nih.govjnu.ac.bd This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics. nih.gov The analgesic potential of various chemical scaffolds is often compared to standard drugs like diclofenac (B195802) sodium or aspirin. jnu.ac.bd
Table 2: Representative In Vitro Models for Analgesic Activity This table describes common preclinical tests used to evaluate the analgesic potential of chemical compounds. These methods could be applied to assess the activity of this compound.
| Assay | Principle | Type of Analgesia Detected | Reference(s) |
|---|---|---|---|
| Acetic Acid-Induced Writhing Test | A chemical irritant induces visceral pain; the reduction in writhing responses is measured. | Primarily peripheral | nih.govnih.gov |
| Formalin Test | Injection of formalin into a paw induces a biphasic pain response (neurogenic and inflammatory); licking/biting time is measured. | Central and peripheral | nih.gov |
| Hot Plate Test | Measures the reaction time of an animal to a thermal stimulus (e.g., jumping or licking paws). | Primarily central | nih.gov |
No specific studies evaluating the antioxidant activity of this compound were identified. The potential for a compound to act as an antioxidant is commonly screened in vitro using assays that measure its ability to scavenge free radicals.
A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com DPPH is a stable free radical with a deep violet color, showing a characteristic absorbance peak around 517 nm. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine. medcraveonline.com This process leads to a loss of the violet color, and the decrease in absorbance is measured spectrophotometrically. mdpi.commedcraveonline.com The antioxidant capacity of the test compound is often expressed as the concentration required to scavenge 50% of the DPPH radicals (EC₅₀ or IC₅₀) and compared against standard antioxidants like ascorbic acid or gallic acid. researchgate.net
The underlying mechanism of this assay is based on the principle of single electron transfer or hydrogen atom transfer from the antioxidant to the DPPH radical, thus quenching the radical's reactivity. medcraveonline.com
Q & A
Q. What enzymatic assays are suitable for evaluating this compound’s inhibitory effects on NADPH oxidases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
